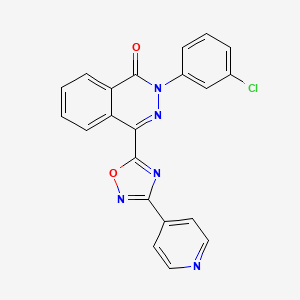

2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a synthetic compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Structural Analysis

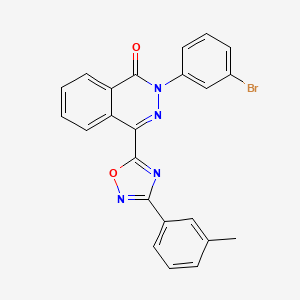

Compounds analogous to "2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one" have been extensively studied for their unique chemical properties and structural configurations. For instance, the synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol-phthalazine derivatives reveals their potential in antimicrobial activity research, demonstrating the versatility of such compounds in medicinal chemistry El-Hashash et al., 2012. Similarly, the synthesis and spectral characterisation of phthalazinone derivatives, including those with 1,3,4-oxadiazole moieties, underscore the importance of structural analysis in understanding their chemical behavior Mahmoud et al., 2012.

Antimicrobial and Anti-inflammatory Applications

The antimicrobial properties of phthalazine derivatives, as evidenced in the synthesis of various phthalazin-1(2H)-one compounds, highlight their potential in developing new antimicrobial agents. These compounds have shown significant activity against a range of microbial pathogens, suggesting their utility in addressing antibiotic resistance El-Hashash et al., 2012. Moreover, some derivatives exhibit anti-inflammatory properties, offering insights into the design of novel anti-inflammatory drugs Abd Alla et al., 2010.

Molecular Docking and Drug Design

Molecular Docking Studies

The interaction of similar compounds with biological targets through molecular docking studies sheds light on their potential therapeutic applications. For example, the molecular docking of antagonist compounds to the CB1 cannabinoid receptor provides valuable information on the interaction dynamics, which could be instrumental in drug design and development for treating conditions related to the endocannabinoid system Shim et al., 2002.

Anticancer and Antioxidant Research

Anticancer Potential

The synthesis and evaluation of novel 1,3,4-oxadiazoles, including those with pyridyl moieties, have been explored for their anticancer activities. Some compounds have shown promising results in inhibiting cancer cell growth, indicating their potential as anticancer agents Katariya et al., 2021.

Antioxidant Properties

Additionally, the antioxidant properties of triazolopyridine derivatives underscore the chemical diversity and therapeutic potential of these compounds, further supporting their role in scientific research aimed at discovering new treatments for oxidative stress-related diseases Bekircan et al., 2008.

properties

IUPAC Name |

2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClN5O2/c22-14-4-3-5-15(12-14)27-21(28)17-7-2-1-6-16(17)18(25-27)20-24-19(26-29-20)13-8-10-23-11-9-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQYSGXEDCOLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)

![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2933017.png)

![N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide](/img/structure/B2933032.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)